molecular formula C20H17N3O4 B3004216 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-53-0

1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3004216
CAS No.: 946245-53-0
M. Wt: 363.373
InChI Key: ZMHJVJLKYQMXHK-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a benzyl group at position 1 and a 2-methyl-4-nitrophenyl group at the amide nitrogen. This structural motif is common in kinase inhibitors and bioactive compounds, where the carboxamide and aromatic substituents modulate target binding and pharmacokinetic properties .

Properties

IUPAC Name

1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-12-16(23(26)27)9-10-18(14)21-19(24)17-8-5-11-22(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHJVJLKYQMXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.36 g/mol. The structure features a dihydropyridine ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the dihydropyridine class. For instance, molecular docking studies have demonstrated that derivatives can inhibit the activity of EGFR tyrosine kinase, a crucial target in cancer therapy. This inhibition could lead to reduced proliferation of cancer cells, particularly in human colon (HT29) and prostate (DU145) cancer cell lines .

Table 1: Anticancer Activity Studies

CompoundCell LineIC50 Value (µM)Mechanism
This compoundHT29TBDEGFR Inhibition
Similar Dihydropyridine DerivativeDU145TBDEGFR Inhibition

Anti-inflammatory Effects

Compounds similar to 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine have shown significant anti-inflammatory activity. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production. This activity suggests potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Overview

CompoundModelEffectivenessMechanism
Dihydropyridine DerivativeAnimal ModelSignificant Reduction in InflammationCytokine Modulation

Case Study 1: In Vitro Evaluation

In vitro studies using MTT assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. These studies typically involve treating cells with different concentrations of the compound and measuring cell viability after a specified period.

Case Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to predict the binding affinity of this compound to EGFR. These studies provide insights into how modifications to the compound might enhance its efficacy as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Target Compound R1: Benzyl; R2: 2-Methyl-4-nitrophenyl C20H16N3O4 ~362.36* Not reported in evidence
1-Benzyl-N-(4-Bromo-2-fluorophenyl)-... (G857-0506, ) R1: Benzyl; R2: 4-Bromo-2-fluorophenyl C19H14BrFN2O2 409.23 Screening compound; salt-free
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-... () R1: 3-Nitrobenzyl; R2: 4-Nitrophenyl C20H14N4O6 406.35 RN: 941910-38-9
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-... (6d, ) R1: 4-Nitrostyryl; R2: 4-Nitrophenyl + OH C20H14N4O7 422.35 M.p. 294–296°C; IR ν 3333 cm⁻¹ (OH)
N-(3-Bromo-2-methylphenyl)-... () R1: H; R2: 3-Bromo-2-methylphenyl C14H12BrN2O2 335.17 Planar conformation (dihedral angle: 8.38°)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (NO₂, Br, F): Enhance stability and influence hydrogen-bonding interactions. For example, the nitro groups in and compounds correlate with higher melting points (e.g., 294–296°C for 6d) due to intermolecular interactions . Benzyl vs. Substituted Benzyl: The benzyl group in the target compound and G857-0506 may enhance lipophilicity compared to analogs with nitrobenzyl () or methoxybenzyl groups () . Halogenation: Bromine and fluorine in G857-0506 increase molecular weight (409.23 g/mol) and may improve binding affinity in hydrophobic pockets .

Spectroscopic and Crystallographic Data

  • Infrared Spectroscopy: The hydroxyl group in 6d () shows a broad IR peak at 3333 cm⁻¹, absent in non-hydroxylated analogs. The carbonyl (C=O) stretch near 1660–1680 cm⁻¹ is consistent across compounds .
  • NMR Trends :
    • Aromatic protons in the 6.5–8.7 ppm range (e.g., ) reflect the electron-deficient nature of nitro-substituted aryl groups .
    • Methyl groups (e.g., 2-methyl in the target compound) resonate near δ 2.7 ppm in analogs like .
  • Crystallography :
    • Planar conformations (e.g., dihedral angle 8.38° in ) suggest extended π-conjugation, which may facilitate crystal packing and influence solubility .

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